5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a piperidine moiety, and a methylsulfonyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . The piperidine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the methylsulfonyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-disubstituted isoxazoles.
Piperidine Derivatives: Compounds containing piperidine moieties, such as piperidine-4-carboxamide.
Methylsulfonyl Derivatives: Compounds with methylsulfonyl groups, such as methylsulfonylmethane.
Uniqueness
5-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-7-11(14-19-9)12(16)13-8-10-3-5-15(6-4-10)20(2,17)18/h7,10H,3-6,8H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQLBUNFQYZEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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